molecular formula C12H14ClNOS B7475639 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine

1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine

Cat. No.: B7475639
M. Wt: 255.76 g/mol
InChI Key: WSZLUOHLFCFJDW-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with a chlorine atom and a methylsulfanyl group

Preparation Methods

The synthesis of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine typically involves the following steps:

Chemical Reactions Analysis

1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZLUOHLFCFJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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